molecular formula C9H13BrClN B1383259 4-bromo-N-propylaniline hydrochloride CAS No. 2031261-27-3

4-bromo-N-propylaniline hydrochloride

Cat. No. B1383259
M. Wt: 250.56 g/mol
InChI Key: LMHNESRRVGJFIJ-UHFFFAOYSA-N
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Description

4-bromo-N-propylaniline hydrochloride is a chemical compound with the CAS Number: 2031261-27-3 . It has a molecular weight of 250.57 and its IUPAC name is 4-bromo-N-propylaniline hydrochloride . The compound is a solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-bromo-N-propylaniline hydrochloride is 1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-bromo-N-propylaniline hydrochloride is a solid . It has a molecular weight of 250.57 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Electrochemical Studies

One study investigated the electrochemical oxidation of bromoanilines, including 4-bromoaniline, in acetonitrile solution, highlighting the importance of understanding the electrochemical properties of bromo-substituted anilines which could be relevant for applications in electrochemical sensors or organic synthesis processes (Kádár, Nagy, Karancsi, & Farsang, 2001).

Spectroscopic and Structural Analysis

Another research focused on the hydrochlorination of 4-benzylaniline in chlorobenzene, producing 4-benzylaniline hydrochloride. This study involved spectroscopic and computational analyses, providing insights into the structural and spectroscopic characteristics of halogenated aniline hydrochlorides which can be extrapolated to understand the properties of "4-bromo-N-propylaniline hydrochloride" (Gibson, Winfield, Muir, Carr, Eaglesham, Gavezzotti, Parker, & Lennon, 2009).

Polymer Studies

Research on poly(2-propylaniline), synthesized through electropolymerization, showed that the polymer is soluble in the reduced state in weakly polar organic solvents and exhibits electroactivity sensitive to the medium's acidity and hydrophobicity. This study indicates the potential of propyl-substituted anilines in polymer science, particularly in the development of electroactive polymers (Bidan, Geniés, & Penneau, 1989).

Synthetic Applications

A synthetic study described the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, demonstrating the utility of halogenated aniline hydrochlorides in facilitating organic transformations, which could extend to the synthesis and functionalization of "4-bromo-N-propylaniline hydrochloride" in medicinal chemistry or material science (Liu, Ma, Liu, & Wang, 2014).

properties

IUPAC Name

4-bromo-N-propylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHNESRRVGJFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-propylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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